2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound appears to contain several functional groups including a 2,3-dihydrobenzo[b][1,4]dioxin ring, an oxadiazole ring, a thiadiazole ring, and thioether linkages . These groups are common in various fields of chemistry, including medicinal chemistry and materials science .
Molecular Structure Analysis
The presence of multiple heterocyclic rings and sulfur atoms suggests that this compound could have interesting electronic properties . The exact structure would need to be confirmed through techniques like NMR .Chemical Reactions Analysis
The reactivity of this compound would likely depend on the specific conditions and reagents used. The presence of the oxadiazole and thiadiazole rings could make it a candidate for reactions involving these heterocycles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of the dioxin and thiadiazole rings could influence its solubility, stability, and reactivity .Scientific Research Applications
Synthesis and Biological Activities of Benzothiazole Derivatives
A study by Tang et al. (2019) focused on benzothiazole derivatives with a 1,3,4-thiadiazole moiety, revealing their good antiviral activities against tobacco mosaic virus and antibacterial activities against various pathogens. The study underscores the potential of these derivatives as templates for antiviral and antibacterial agents (Tang et al., 2019).
Antioxidant Properties of Novel Compounds
Research by Lelyukh et al. (2021) on 1,3,4-thia(oxa)diazole substituted compounds revealed their significant antioxidant activity, highlighting one compound with radical scavenging ability comparable to ascorbic acid. This emphasizes the antioxidant potential of such structures (Lelyukh et al., 2021).
Antibacterial and Nematocidal Activities
Another study by Ramalingam et al. (2019) synthesized derivatives with antibacterial properties, providing insights into the structure-activity relationships necessary for potent antibacterial agents (Ramalingam et al., 2019). Additionally, Liu et al. (2022) developed compounds with nematocidal activities against Bursaphelenchus xylophilus, suggesting these structures' potential in agricultural applications (Liu et al., 2022).
Future Directions
Mechanism of Action
Dihydrobenzo[b][1,4]dioxin
This is a type of organic compound that is a derivative of dioxin . Dioxins are a group of chemically-related compounds that are persistent environmental pollutants (POPs). They are found throughout the world in the environment and they accumulate in the food chain, mainly in the fatty tissue of animals .
Oxadiazoles
These are aromatic organic compounds containing a five-membered heterocycle with three carbon atoms, one oxygen atom, and two nitrogen atoms . Oxadiazoles have been found to possess a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer effects .
Thiadiazoles
These are organic compounds that contain a five-membered ring with two nitrogen atoms, two carbon atoms, and one sulfur atom . Thiadiazoles have been reported to exhibit a wide range of biological activities, including antiviral, antibacterial, and anticancer effects .
Properties
IUPAC Name |
2-[[5-(2,3-dihydro-1,4-benzodioxin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O4S3/c1-2-26-16-21-19-14(28-16)17-12(22)8-27-15-20-18-13(25-15)11-7-23-9-5-3-4-6-10(9)24-11/h3-6,11H,2,7-8H2,1H3,(H,17,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTKKHWFLYKUVRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CSC2=NN=C(O2)C3COC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.